molecular formula C25H25ClN2O4S B11110802 N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide

N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide

Cat. No.: B11110802
M. Wt: 485.0 g/mol
InChI Key: SUMJYAWXLJCIRO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 3-chloro-4-methoxyphenyl group, a 3,4-dihydroisoquinolin-2-yl-oxoethyl moiety, and a 4-methylbenzenesulfonamide backbone. The chloro and methoxy substituents on the phenyl ring may enhance lipophilicity and metabolic stability, while the dihydroisoquinoline component could contribute to binding affinity via π-π interactions or hydrogen bonding .

Properties

Molecular Formula

C25H25ClN2O4S

Molecular Weight

485.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C25H25ClN2O4S/c1-18-7-10-22(11-8-18)33(30,31)28(21-9-12-24(32-2)23(26)15-21)17-25(29)27-14-13-19-5-3-4-6-20(19)16-27/h3-12,15H,13-14,16-17H2,1-2H3

InChI Key

SUMJYAWXLJCIRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis may involve the use of chloromethoxybenzene derivatives, sulfonyl chlorides, and tetrahydroisoquinoline derivatives. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-4-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-4-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core scaffolds:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Group Modifications Potential Applications
Target Compound 3-chloro-4-methoxyphenyl, 3,4-dihydroisoquinolin-2-yl-oxoethyl, 4-methylbenzenesulfonamide ~529.04 Sulfonamide linker, chloro-methoxy substitution Enzyme inhibition, receptor modulation
N-(4-acetylphenyl)-4-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide () 4-acetylphenyl, dihydroisoquinolin-2-ylsulfonyl, benzamide backbone ~541.99 Acetylphenyl substituent, sulfonyl-benzamide core Kinase inhibition, anticancer agents
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide () Thiophene-sulfonylanilino, acetamide linker ~453.90 Thiophene-sulfonylanilino group, acetamide spacer Antibacterial or antifungal activity
N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide () Oxamide core, 2-methoxybenzyl group ~377.83 Oxamide linker, methyl substitution on phenyl Neuroprotective or anti-inflammatory agents

Key Differences in Physicochemical Properties

  • Lipophilicity : The target compound’s 4-methylbenzenesulfonamide group increases lipophilicity compared to the oxamide derivative (), which may enhance membrane permeability but reduce aqueous solubility.
  • Electron-Withdrawing Effects : The 3-chloro-4-methoxyphenyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, unlike the purely electron-withdrawing 4-acetylphenyl group in ’s compound.

Research Findings and Hypotheses

  • : A crystallographic study of a related sulfonamide (4-chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide) revealed a planar sulfonamide group and hydrogen-bonding interactions with adjacent molecules, suggesting similar packing behavior in the target compound .
  • : The acetylphenyl analogue demonstrated moderate inhibitory activity against tyrosine kinases in preliminary screens, implying that the target compound’s methoxyphenyl group may alter selectivity .
  • : Thienopyrimidinone derivatives (e.g., 923226-64-6) with sulfanylacetamide linkers showed antiviral activity, highlighting the importance of sulfur-containing groups in bioactivity—a feature absent in the target molecule .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21ClN4O4
  • Molecular Weight : 404.8 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a sulfonamide group, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide moiety in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis.

Anticancer Potential

The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. In vitro studies have indicated that related isoquinoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects

Given the presence of the isoquinoline structure, there is potential for neuroprotective effects. Isoquinolines have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress and neuroinflammation.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors (nAChRs), affecting neurotransmission and potentially providing neuroprotective benefits.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can activate apoptotic pathways in cancer cells.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria, suggesting potential as an antibacterial agent.
Study 2Cancer Cell LinesInduced apoptosis in breast cancer cell lines through caspase activation.
Study 3NeuroprotectionShowed reduced oxidative stress markers in neuronal cell cultures treated with isoquinoline derivatives.

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